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Introduction
Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective inhibitor of

aldosterone synthase (encoded by the CYP11B2 gene).[1][2][3] It represents a significant

advancement in the targeted therapy of primary aldosteronism and other conditions driven by

aldosterone excess, such as resistant hypertension.[2][3] Primary aldosteronism is a condition

characterized by the overproduction of the mineralocorticoid hormone aldosterone by the

adrenal glands, leading to sodium retention, potassium loss, and hypertension. Baxdrostat

offers a promising therapeutic approach by directly targeting the synthesis of aldosterone,

thereby addressing the root cause of the condition.

Mechanism of Action
Baxdrostat works by selectively inhibiting the enzyme aldosterone synthase (CYP11B2), which

is responsible for the final steps of aldosterone biosynthesis in the adrenal cortex. A key

advantage of Baxdrostat is its high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1),

the enzyme responsible for the final step in cortisol synthesis. This selectivity, with a reported

ratio of 100:1, minimizes the risk of off-target effects on cortisol production, a significant

limitation of earlier-generation aldosterone synthase inhibitors. By inhibiting CYP11B2,
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Baxdrostat leads to a dose-dependent reduction in plasma and urine aldosterone levels, which

in turn helps to lower blood pressure and normalize potassium levels.

Signaling Pathway of Aldosterone Synthesis and
Inhibition by Baxdrostat

Angiotensinogen

Angiotensin I

 cleaves

Renin

Angiotensin II

 converts

ACE

Adrenal Cortex

 stimulates

Aldosterone

 produces via

Aldosterone Synthase
(CYP11B2)

Kidney:
Na+ & H2O Retention

K+ Excretion

 acts on

Increased
Blood Pressure

 leads to

Baxdrostat

 inhibits

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12775456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Mechanism of Baxdrostat in the Renin-Angiotensin-Aldosterone System.

Research Applications
Primary Aldosteronism: Baxdrostat is being investigated as a primary treatment for primary

aldosteronism, offering a targeted approach to reduce aldosterone production, lower blood

pressure, and correct hypokalemia.

Resistant Hypertension: A significant portion of patients with resistant hypertension have

underlying aldosterone excess. Baxdrostat has shown efficacy in lowering blood pressure in

this patient population.

Chronic Kidney Disease (CKD): The role of aldosterone in the progression of CKD is an

active area of research. Baxdrostat is being explored for its potential to mitigate aldosterone-

mediated kidney damage.

Cardiovascular Disease: By reducing aldosterone levels and blood pressure, Baxdrostat may

offer cardiovascular protection and is being investigated for its role in heart failure

prevention.

Quantitative Data Summary
Table 1: Pharmacokinetic Properties of Baxdrostat in
Healthy Volunteers

Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
Within 4 hours

Mean Half-life (t½) 26 to 31 hours

Dosing Regimen Once daily

Table 2: Efficacy of Baxdrostat in Lowering Systolic
Blood Pressure (SBP) in Clinical Trials
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Trial Population Dose
Change in
SBP from
Baseline

Placebo-
Corrected
Change in
SBP

Reference

BrigHTN

(Phase II)

Resistant

Hypertension
0.5 mg -12.1 mmHg -2.7 mmHg

1 mg -17.5 mmHg -8.1 mmHg

2 mg -20.3 mmHg -11.0 mmHg

BaxHTN

(Phase III)

Uncontrolled/

Resistant

Hypertension

1 mg -14.5 mmHg -8.7 mmHg

2 mg -15.7 mmHg -9.8 mmHg

SPARK

(Phase IIa)

Primary

Aldosteronis

m

2 mg -29.5 mmHg
N/A (Open-

label)

4 mg -24.4 mmHg
N/A (Open-

label)

8 mg -23.9 mmHg
N/A (Open-

label)

Table 3: Effect of Baxdrostat on Plasma Aldosterone
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Trial Population Dose
Effect on
Plasma
Aldosterone

Reference

Phase I
Healthy

Volunteers
≥1.5 mg

51% to 73%

reduction

BrigHTN (Phase

II)

Resistant

Hypertension

0.5 mg, 1 mg, 2

mg

Dose-dependent

reduction

BaxHTN (Phase

III)

Uncontrolled/Res

istant

Hypertension

1 mg, 2 mg
Significant

reduction

Experimental Protocols
Protocol 1: In Vitro Aldosterone Synthase (CYP11B2)
Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of Baxdrostat on

human CYP11B2 in a cellular context.

Objective: To determine the IC50 value of Baxdrostat for the inhibition of aldosterone synthase.

Materials:

Human adrenal carcinoma cell line (e.g., NCI-H295R), which expresses CYP11B2.

Cell culture medium and supplements.

Baxdrostat.

Substrate for aldosterone synthase (e.g., 11-deoxycorticosterone).

Aldosterone ELISA kit or LC-MS/MS for quantification.

Cell lysis buffer.

Protein quantification assay (e.g., BCA).
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Methodology:

Cell Culture: Culture NCI-H295R cells in appropriate medium until they reach 80-90%

confluency.

Compound Treatment: Prepare serial dilutions of Baxdrostat in culture medium. Replace the

medium in the cell culture plates with the medium containing different concentrations of

Baxdrostat or vehicle control. Pre-incubate for a specified time (e.g., 1 hour).

Substrate Addition: Add the substrate (e.g., 11-deoxycorticosterone) to each well to initiate

the enzymatic reaction.

Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a humidified

incubator.

Aldosterone Measurement: Collect the cell culture supernatant. Measure the concentration

of aldosterone produced using a validated aldosterone ELISA kit or by LC-MS/MS.

Data Analysis: Normalize the aldosterone production to the vehicle control. Plot the

percentage of inhibition against the logarithm of Baxdrostat concentration. Calculate the

IC50 value using non-linear regression analysis.

Protocol 2: Clinical Trial Protocol for Baxdrostat in
Primary Aldosteronism (Generalized)
This protocol is a generalized representation based on the designs of the SPARK and other

clinical trials.

Objective: To evaluate the efficacy and safety of Baxdrostat in patients with primary

aldosteronism.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Participant Population:
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Inclusion Criteria: Adults (≥18 years) with a confirmed diagnosis of primary aldosteronism,

and seated systolic blood pressure ≥135 mmHg.

Exclusion Criteria: Previous adrenalectomy, severe renal impairment (e.g., eGFR < 45

mL/min/1.73m²), and serum potassium levels outside the range of 3.0-5.0 mmol/L.

Experimental Workflow:
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Screening Period
(Up to 8 weeks)

Washout of MRA/Potassium-Sparing Diuretics
(if applicable, up to 4 weeks)

Placebo Run-in
(2 weeks)

Randomization

Placebo Once Daily

 1:1

Baxdrostat Once Daily
(e.g., 2 mg, with potential up-titration)

 1:1

Double-Blind Treatment Period
(e.g., 12 weeks)

Follow-up Assessments

Primary Efficacy Endpoint:
Change in Seated SBP at Week 12

Safety Endpoints:
Adverse Events, Lab Values (K+)

Click to download full resolution via product page

Caption: Generalized workflow for a clinical trial of Baxdrostat in primary aldosteronism.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12775456?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12775456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment:

Following a screening and washout period, eligible participants undergo a placebo run-in

phase.

Participants are then randomized to receive either Baxdrostat (e.g., starting dose of 2 mg

once daily) or a matching placebo.

Dose adjustments (up-titration) may be permitted based on blood pressure response and

tolerability.

The double-blind treatment period typically lasts for 12 weeks.

Assessments:

Primary Endpoint: Change from baseline in seated systolic blood pressure at the end of the

treatment period.

Secondary Endpoints: Change in diastolic blood pressure, proportion of patients achieving

blood pressure control, change in plasma renin activity, and change in serum potassium

levels.

Safety Assessments: Monitoring of adverse events, clinical laboratory values (with a focus

on serum potassium), vital signs, and electrocardiograms (ECGs).

Data Analysis:

The primary efficacy analysis is typically performed on the modified intention-to-treat

population.

An appropriate statistical model (e.g., ANCOVA) is used to compare the change in blood

pressure between the Baxdrostat and placebo groups, adjusting for baseline values.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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